tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate
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Overview
Description
Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate is a chemical compound with the molecular formula C12H18N2O3S It is characterized by its complex structure, which includes a tert-butyl group, a phenyl ring, and a sulfonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [4-(S-methylsulfonyl)phenyl]carbamate
- tert-Butyl [4-(S-methylsulfonamido)phenyl]carbamate
- tert-Butyl [4-(S-methylsulfonyl)phenyl]urea
Uniqueness
Tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[4-(methylsulfonimidoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-9-5-7-10(8-6-9)18(4,13)16/h5-8,13H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRWLMDDRIMPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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